N-(4-Amino-2-methylphenyl)-3-methoxybenzamide
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Overview
Description
N-(4-Amino-2-methylphenyl)-3-methoxybenzamide is an organic compound with the molecular formula C15H16N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the para position of the phenyl ring and a methoxy group at the meta position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-3-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-methyl-4-nitroaniline, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-amino-2-methylaniline is acylated with 3-methoxybenzoyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-2-methylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 4-Nitro-2-methylphenyl-3-methoxybenzamide.
Reduction: 4-Amino-2-methylphenyl-3-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-Amino-2-methylphenyl)acetamide: Similar structure but lacks the methoxy group, resulting in different chemical properties and biological activities.
N-(4-Amino-2-methylphenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group, which can alter its reactivity and interaction with biological targets.
Uniqueness: N-(4-Amino-2-methylphenyl)-3-methoxybenzamide is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVNZBCRRXCUBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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